Naphthol as-bi beta-d-glucopyranoside

Description

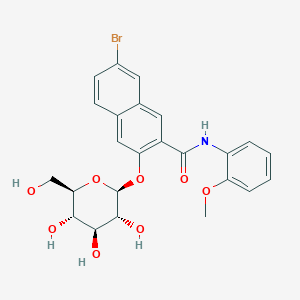

Naphthol AS-BI β-D-glucopyranoside (CAS 1192064-71-3) is a synthetic glycoside substrate widely used in enzymology and histochemistry. Its molecular formula is C₂₄H₂₄BrNO₈, with a molecular weight of 534.35 g/mol . The structure comprises a brominated naphthol AS-BI group (7-bromo-3-hydroxy-2-naphthanilide) linked via a β-glycosidic bond to D-glucopyranose. This design enhances hydrophobic interactions with enzymes, improving substrate specificity and detection sensitivity . It primarily serves as a chromogenic or fluorogenic substrate for β-glucosidase, β-galactosidase, and other glycosidases, enabling enzyme activity assays in biological samples (e.g., urine, feces) and bacterial identification .

Properties

CAS No. |

1192064-71-3 |

|---|---|

Molecular Formula |

C24H24BrNO8 |

Molecular Weight |

534.4 g/mol |

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20-,21+,22-,24-/m1/s1 |

InChI Key |

SISGBWZDEMMSLV-WKKMNAASSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aglycones

- Key Differences: The brominated naphthol AS-BI group in Naphthol AS-BI β-D-glucopyranoside enhances hydrophobicity and enzyme-binding affinity compared to simpler aglycones like phenyl or 1-naphthyl groups . 1-Naphthyl β-D-glucopyranoside lacks the bromine and methoxy substituents, reducing its sensitivity in histochemical applications but maintaining utility in basic β-glucosidase assays . Phenyl β-D-glucopyranoside is less sterically hindered, making it suitable for high-throughput screening but less specific in complex biological matrices .

Sugar-Moiety Variants

- Key Differences :

Brominated Derivatives

- Key Insight : Bromine at C7 (AS-BI) optimizes electron-withdrawing effects and hydrophobic interactions, whereas C6 substitution disrupts enzyme-substrate compatibility .

Natural Product Analogues

- Contrast: Natural glycosides like feruloyl or flavonoid derivatives prioritize antioxidant activity over enzymatic utility, unlike synthetic AS-BI substrates .

Preparation Methods

General Synthetic Strategy

The synthesis of naphthol AS-BI beta-D-glucopyranoside is typically carried out via a glycosylation reaction where the naphthol AS-BI moiety is linked to a protected glucuronic acid derivative, followed by deprotection steps to yield the free glucuronide.

-

- Potassium salt of naphthol AS-BI (potassium-naphtholate AS-BI)

- Acetobromomethyl glucuronate (a protected glucuronic acid derivative)

Solvent: Absolute ethanol or absolute alcohol is commonly used as the reaction medium.

Reaction Conditions: The potassium salt of naphthol AS-BI is reacted with acetobromomethyl glucuronate in absolute alcohol to form the glycosidic bond.

Deprotection: The acetyl and methyl protecting groups on the glucuronic acid moiety are removed using barium hydroxide, which also converts the intermediate to the free acid form of the glucuronide.

This method is based on the Koenigs-Knorr reaction, a classical glycosylation technique, adapted for this specific substrate synthesis.

Detailed Reaction Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of potassium salt of naphthol AS-BI | Dissolve naphthol AS-BI in potassium hydroxide solution | Potassium-naphtholate AS-BI |

| 2 | Glycosylation reaction | React potassium-naphtholate AS-BI with acetobromomethyl glucuronate in absolute ethanol | Formation of protected naphthol AS-BI β-D-glucosiduronic acid ester |

| 3 | Removal of protecting groups | Treat with barium hydroxide solution | Deacetylation and de-esterification yielding free naphthol AS-BI β-D-glucopyranoside |

| 4 | Isolation and purification | Precipitation and crystallization from suitable solvents | Pure this compound |

Chemical and Physical Properties Relevant to Preparation

- Molecular Formula: C24H22O9NBr·0.6H2O (approximate)

- Molecular Weight: ~559.16 g/mol

- Solubility: Soluble in 1% sodium bicarbonate, formamide, tetrahydrofuran, alcohols, and acetone; insoluble in unbuffered water.

- Melting Point: Approximately 219°C, indicating high purity when crystalline.

Analytical Characterization During Preparation

- Elemental Analysis: Confirms the expected composition consistent with the molecular formula.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity; the product typically shows a characteristic dark spot at a specific retention factor.

- Colorimetric Assay: Developed to quantify enzymatically liberated naphthol AS-BI during kinetic studies, confirming the compound’s suitability as a substrate.

Enzymatic Hydrolysis and Substrate Suitability

The synthesized this compound is fully hydrolyzable by β-glucuronidase, yielding equimolar amounts of free naphthol AS-BI and glucuronic acid. This enzymatic property is critical for its use in biochemical assays and was confirmed through kinetic studies involving enzyme concentration, pH optimization (optimal pH ~4.5), and inhibitor effects.

Summary Table of Preparation Parameters and Outcomes

| Parameter | Details |

|---|---|

| Starting Materials | Potassium-naphtholate AS-BI, acetobromomethyl glucuronate |

| Solvent | Absolute ethanol |

| Reaction Type | Koenigs-Knorr glycosylation |

| Deprotection Agent | Barium hydroxide |

| Product Purity | High, confirmed by melting point and elemental analysis |

| Solubility Profile | Soluble in mild bases and organic solvents |

| Enzymatic Hydrolysis | Complete hydrolysis by β-glucuronidase |

| Optimal Enzymatic Conditions | pH 4.5, linear relation to enzyme concentration |

Notable Research Findings and Methodological Notes

- Attempts to biosynthesize the compound enzymatically (in vivo or in vitro) have largely failed, necessitating chemical synthesis.

- The described synthetic method yields a product with physical and chemical properties consistent with the target compound, suitable for biochemical applications.

- The colorimetric method for detecting enzymatic hydrolysis products was specifically developed to support kinetic studies and substrate validation.

- Alternative methods, such as oxidation of glucosides to glucuronides, have been reported but are less straightforward compared to the Koenigs-Knorr approach.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Naphthol AS-BI β-D-glucopyranoside, and how can purity be validated?

- Methodology : Synthesis involves reacting naphthol derivatives with activated glucose under acidic conditions (e.g., HCl catalyst at 100°C). Post-synthesis purification via recrystallization (water/ethanol) is critical. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via IR spectroscopy (hydroxyl and glycosidic bond peaks at 3200–3500 cm⁻¹ and 1100 cm⁻¹, respectively) .

- Data Validation : Refer to Certificate of Analysis (COA) parameters: ≥98% assay purity, ≤1% total impurities, and solubility compliance in water/ethanol .

Q. How is Naphthol AS-BI β-D-glucopyranoside utilized in detecting β-glucosidase activity?

- Experimental Design : Use as a chromogenic substrate in enzyme assays. Incubate with β-glucosidase-containing samples (pH 4.5–5.5, 37°C). Hydrolysis releases naphthol AS-BI, detected spectrophotometrically at 580 nm after coupling with diazonium salts (e.g., Fast Garnet GBC). Include negative controls (boiled enzyme) to confirm specificity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Safety Protocol : Use PPE (gloves, goggles) to avoid skin/eye irritation. Store at 2–8°C in airtight containers. Toxicity studies indicate low oral toxicity (LD₅₀ >2000 mg/kg in rodents), but respiratory irritation may occur during prolonged aerosol exposure .

Advanced Research Questions

Q. How can researchers optimize assays using Naphthol AS-BI β-D-glucopyranoside in complex biological matrices with interfering substances?

- Troubleshooting : Pre-treat samples (e.g., dialysis or solid-phase extraction) to remove interfering compounds (e.g., phenolics or reducing sugars). Adjust reaction pH to 5.0 to minimize non-specific hydrolysis. Validate specificity via competitive inhibition assays using conduritol B epoxide (β-glucosidase inhibitor) .

- Data Contradiction Example : Discrepancies in enzyme activity may arise from endogenous inhibitors. Use tandem mass spectrometry (LC-MS/MS) to confirm hydrolysis products and rule out false positives .

Q. What strategies improve solubility and stability of Naphthol AS-BI β-D-glucopyranoside in organic-aqueous mixed solvents?

- Methodology : For low solubility in hydrophobic solvents (e.g., DMSO), prepare stock solutions in water and dilute into organic phases (≤10% v/v). Stabilize with 0.1% BSA or cyclodextrins to prevent aggregation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can kinetic parameters (Km, Vmax) of β-glucosidase be accurately determined using this substrate?

- Experimental Design : Perform Michaelis-Menten kinetics with substrate concentrations (0.1–10 mM). Use Lineweaver-Burk plots to derive Km and Vmax. Account for background absorbance by subtracting readings from enzyme-free controls. Validate with alternative substrates (e.g., p-nitrophenyl-β-D-glucoside) to ensure consistency .

Q. What advanced techniques are suitable for tracking real-time hydrolysis of Naphthol AS-BI β-D-glucopyranoside in live-cell systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.